[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine
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Overview
Description
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is an organic compound that features a sulfonyl group attached to a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine typically involves the sulfonylation of 4-chloro-2,5-dimethylphenyl with diethylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine. The reaction is often performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Electrophilic Aromatic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chloro-2,5-dimethylphenyl)sulfonyl]methylamine
- [(4-Chloro-2,5-dimethylphenyl)sulfonyl]ethylamine
- [(4-Chloro-2,5-dimethylphenyl)sulfonyl]propylamine
Uniqueness
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is unique due to its specific structural features, such as the presence of both a sulfonyl group and a diethylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSUIHXJVSQUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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